Coppertrace

Descripción general

Descripción

“Coppertrace” is related to the field of electronics, specifically in the context of Printed Circuit Boards (PCBs). A copper trace, often referred to as a “trace” or “track,” is a thin strip of copper etched onto the surface of a PCB . It acts like an electrical wire, but instead of being made of plastic-insulated copper wires, it is flat and uninsulated . Copper traces are crucial for the efficient operation of PCBs .

Synthesis Analysis

The synthesis of copper traces involves the use of inductively coupled plasma mass spectroscopy (ICP-MS), an analytical technique for determining trace multi-elemental and isotopic concentrations in liquid, solid, or gaseous samples . This technique combines an ion-generating argon plasma source with the sensitive detection limit of mass spectrometry detection .Molecular Structure Analysis

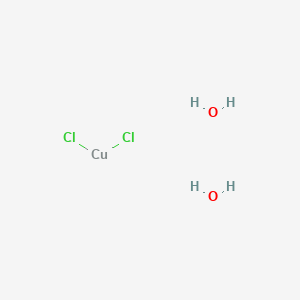

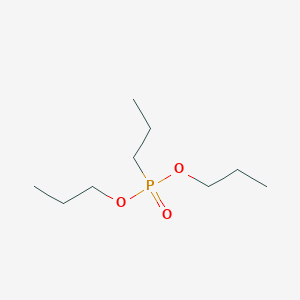

The molecular structure of copper traces can be represented by the formula Cl2CuH4O2 . Copper ions can adopt distinct redox states, oxidized Cu (II) or reduced Cu (I), allowing the metal to play a pivotal role in cell physiology .Chemical Reactions Analysis

Copper traces play a crucial role in various chemical reactions. For instance, they are involved in the redox chemistry of enzymes, mitochondrial respiration, iron absorption, free radical scavenging, and elastin cross-linking . Copper ions can also trigger macroautophagy/autophagy, a lysosome-dependent degradation pathway .Physical And Chemical Properties Analysis

All samples of a pure substance have the same chemical and physical properties. For example, pure copper is always a reddish-brown solid (a physical property) and always dissolves in dilute nitric acid to produce a blue solution and a brown gas (a chemical property) .Aplicaciones Científicas De Investigación

Copper Analysis in Aqueous Systems

Coppertrace plays a crucial role in monitoring copper in aqueous systems, which is essential for characterizing pollution sources and mitigating human health risks . It is used in various analytical methods for detecting copper, including atomic spectrometry, molecular spectrophotometry, electrochemical sensors, voltammetry, and chromatography .

Enhancing Properties of Oxygen-Free Copper

Coppertrace is used in enhancing the properties of oxygen-free copper for high-current applications . Trace amounts of solute elements are added to oxygen-free copper to develop a new pure copper material with enhanced heat resistance and stress relaxation resistance characteristics while maintaining conductivity .

PCB Design

Innovative uses of Coppertrace in Printed Circuit Board (PCB) design have been found. Copper traces can be used as capacitors and inductors, which store electrical energy. By designing the copper trace in a specific shape, it can act as a capacitor or inductor, reducing the need for additional components on the PCB and reducing the overall size and cost of the device .

Catalyst for Organic and Inorganic Reactions

Copper chloride dihydrate is used as a catalyst for various organic and inorganic reactions . It accelerates the rate of the reactions without being consumed in the process.

Mordant for Dyeing and Printing Materials

Copper chloride dihydrate serves as a mordant in the dyeing and printing industry . It helps in fixing dyes onto fabrics by forming a coordination complex with the dye, which then attaches to the fabric. It’s used in traditional techniques of dyeing textiles and in modern industrial textile dye processes.

Pigment for Glass and Ceramics

Copper chloride dihydrate is used as a pigment in the production of glass and ceramics . It imparts a range of colors to the products and enhances their aesthetic appeal.

Wood Preservative

Copper chloride dihydrate is used as a wood preservative . It protects wood from decay, insects, and other damaging factors, thereby extending the life of the wood.

Disinfectant

Copper chloride dihydrate is used as a disinfectant . It’s effective against a wide range of microorganisms, making it a valuable tool in maintaining hygiene and preventing disease transmission.

Mecanismo De Acción

- Excess copper ions can generate free radicals and increase oxidative stress. Therefore, tight control of copper metabolism is crucial for homeostasis .

- Copper ions participate in various proteins, including superoxide dismutase, cytochrome c oxidase, and mitogen-activated protein kinase .

- Dysregulation of copper metabolism can lead to diseases like Menkes disease, Wilson disease, and neurodegenerative conditions .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

Direcciones Futuras

The future of copper traces lies in mastering the art of copper trace design to enhance the overall performance and reliability of PCBs . This includes determining the appropriate trace width and spacing, maintaining signal integrity, mitigating signal reflections, crosstalk, and EMI, and managing thermal issues .

Propiedades

IUPAC Name |

dichlorocopper;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.Cu.2H2O/h2*1H;;2*1H2/q;;+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPTQRFCYZCXJFQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.Cl[Cu]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

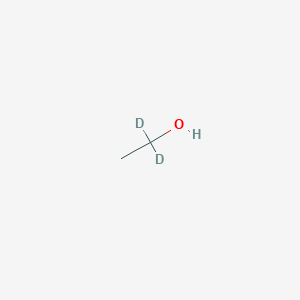

Cl2CuH4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7447-39-4 (Parent), 15158-11-9 (Parent) | |

| Record name | Cupric chloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010125130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

170.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Coppertrace | |

CAS RN |

13933-17-0, 10125-13-0 | |

| Record name | Copper, diaquadichloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13933-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cupric chloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010125130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper chloride (CuCl2), dihydrate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper chloride (CuCl2), dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.663 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,7-Naphthalenedisulfonic acid, 3-[(4-aminophenyl)azo]-4,5-dihydroxy-, disodium salt](/img/structure/B154582.png)

![[3-(1,1-Dimethylethyl)phenoxy]acetic acid](/img/structure/B154588.png)

![Phenol, 4-[(phenylimino)methyl]-](/img/structure/B154604.png)